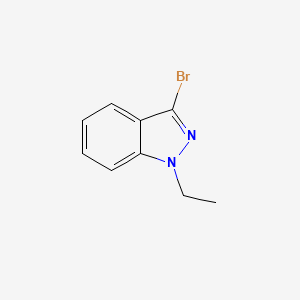

3-Bromo-1-ethyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1-ethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2 . It has a molecular weight of 225.09 .

Synthesis Analysis

The synthesis of 3-Bromo-1-ethyl-1H-indazole involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . One specific method involves the synthesis from 1-Methyl-2-phenylindole and N-bromosuccinimide .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-ethyl-1H-indazole is characterized by a linear formula of C9H9BrN2 .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-1-ethyl-1H-indazole include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación

Anticancer Research

3-Bromo-1-ethyl-1H-indazole has shown potential in anticancer research. Studies have identified its structure as a potent anticancer agent, particularly against certain cancer cell lines . The compound’s ability to selectively exhibit cytotoxicity towards cancer cells makes it a promising candidate for the design of new anticancer drugs .

Biological Activity Exploration

The indazole moiety, including derivatives like 3-Bromo-1-ethyl-1H-indazole, is known for a wide range of biological activities. These include antimicrobial, anti-inflammatory, and antioxidant properties . Research into these properties could lead to the development of new therapeutic agents for various diseases.

Drug Development

In the field of drug development, 3-Bromo-1-ethyl-1H-indazole serves as a key intermediate. Its incorporation into larger, more complex molecules can lead to the creation of drugs with improved efficacy and safety profiles. The compound’s versatility in synthesis offers a pathway to a variety of pharmacologically active drugs .

Biochemical Research

This compound is also significant in biochemical research, where it contributes to the understanding of enzyme inhibition and receptor binding . Its role in studying the interactions at the molecular level can provide insights into the mechanisms of action for various biochemical processes.

Industrial Applications

While primarily used in medicinal chemistry, 3-Bromo-1-ethyl-1H-indazole may also find applications in industrial settings. Its chemical properties could be utilized in the synthesis of materials or chemicals that require specific brominated heterocyclic structures .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-1-ethyl-1H-indazole is a valuable heterocyclic compound due to its medicinal properties. It has been associated with a range of activities, including antihypertensive and antidepressant effects, which are crucial for the treatment of various health conditions .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives, such as 3-Bromo-1-ethyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Mecanismo De Acción

Target of Action

The primary targets of 3-Bromo-1-ethyl-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

3-Bromo-1-ethyl-1H-indazole interacts with its targets by inhibiting, regulating, and/or modulating their activities . This interaction results in changes in the cell cycle and volume regulation, which can have significant effects on cellular functions .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-1-ethyl-1H-indazole are primarily those involving CHK1, CHK2, and SGK kinases . The downstream effects of these pathways include changes in cell cycle progression and volume regulation .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Bromo-1-ethyl-1H-indazole’s action include changes in cell cycle progression and volume regulation . These changes can have significant effects on cellular functions and may contribute to the compound’s potential therapeutic effects .

Action Environment

The action, efficacy, and stability of 3-Bromo-1-ethyl-1H-indazole can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other molecules in the cellular environment, the pH of the environment, and the temperature

Propiedades

IUPAC Name |

3-bromo-1-ethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPUWQYBIYJJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)

![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)

![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)

![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2945261.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2945266.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2945267.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945268.png)

![2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B2945270.png)